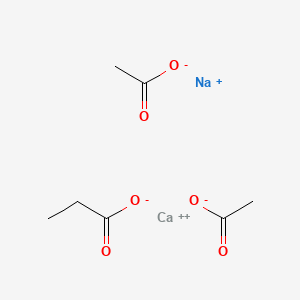

Propanoic acid, sodium salt, mixt. with calcium diacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propanoic acid, sodium salt, mixed with calcium diacetate is a compound that combines the properties of both sodium propionate and calcium acetate. Sodium propionate is the sodium salt of propanoic acid, while calcium acetate is the calcium salt of acetic acid. This mixture is commonly used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Sodium Propionate: Sodium propionate is synthesized by neutralizing propanoic acid with sodium hydroxide. The reaction is as follows[ \text{CH}_3\text{CH}_2\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{CH}_2\text{COONa} + \text{H}_2\text{O} ]

Calcium Acetate: Calcium acetate is prepared by reacting acetic acid with calcium carbonate or calcium hydroxide. The reactions are[ 2\text{CH}_3\text{COOH} + \text{CaCO}_3 \rightarrow (\text{CH}_3\text{COO})_2\text{Ca} + \text{H}_2\text{O} + \text{CO}_2 ] [ 2\text{CH}_3\text{COOH} + \text{Ca(OH)}_2 \rightarrow (\text{CH}_3\text{COO})_2\text{Ca} + 2\text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, sodium propionate is produced by the reaction of propanoic acid with sodium hydroxide in large reactors, followed by crystallization and drying. Calcium acetate is produced by reacting acetic acid with calcium carbonate or calcium hydroxide in large-scale reactors, followed by filtration and drying.

Análisis De Reacciones Químicas

Types of Reactions

Neutralization: Both sodium propionate and calcium acetate undergo neutralization reactions with acids to form their respective parent acids.

Decarboxylation: Sodium propionate can undergo decarboxylation to form ethane and carbon dioxide.

Precipitation: Calcium acetate can react with sulfate ions to form calcium sulfate, a precipitate.

Common Reagents and Conditions

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, calcium hydroxide.

Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products

Sodium Propionate: Propanoic acid, ethane, carbon dioxide.

Calcium Acetate: Acetic acid, calcium sulfate.

Aplicaciones Científicas De Investigación

Chemistry

Buffer Solutions: Sodium propionate is used in buffer solutions to maintain pH levels.

Catalysis: Calcium acetate is used as a catalyst in organic synthesis.

Biology

Antimicrobial Agent: Sodium propionate is used as an antimicrobial agent in food preservation.

Cell Culture: Calcium acetate is used in cell culture media to provide calcium ions.

Medicine

Pharmaceuticals: Sodium propionate is used in some pharmaceutical formulations as a preservative.

Calcium Supplement: Calcium acetate is used as a calcium supplement in patients with kidney disease.

Industry

Food Industry: Sodium propionate is used as a preservative in baked goods.

Textile Industry: Calcium acetate is used in the textile industry for dyeing and printing processes.

Mecanismo De Acción

Sodium Propionate

Sodium propionate exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It targets the cell membrane and interferes with the transport of essential nutrients and ions.

Calcium Acetate

Calcium acetate acts as a phosphate binder in the gastrointestinal tract. It binds to dietary phosphate, forming insoluble calcium phosphate, which is excreted in the feces. This reduces the absorption of phosphate and helps manage hyperphosphatemia in patients with kidney disease.

Comparación Con Compuestos Similares

Similar Compounds

Sodium Acetate: Sodium salt of acetic acid.

Calcium Propionate: Calcium salt of propanoic acid.

Potassium Propionate: Potassium salt of propanoic acid.

Uniqueness

Sodium Propionate: Unique for its antimicrobial properties and use in food preservation.

Calcium Acetate: Unique for its role as a phosphate binder and use in the medical field.

This compound, with its combination of sodium propionate and calcium acetate, offers a versatile range of applications in various fields, making it a valuable chemical in both scientific research and industrial processes.

Propiedades

Número CAS |

89087-69-4 |

|---|---|

Fórmula molecular |

C7H11CaNaO6 |

Peso molecular |

254.23 g/mol |

Nombre IUPAC |

calcium;sodium;propanoate;diacetate |

InChI |

InChI=1S/C3H6O2.2C2H4O2.Ca.Na/c1-2-3(4)5;2*1-2(3)4;;/h2H2,1H3,(H,4,5);2*1H3,(H,3,4);;/q;;;+2;+1/p-3 |

Clave InChI |

CDKIKZCEHGBAPS-UHFFFAOYSA-K |

SMILES canónico |

CCC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Na+].[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.